molecular formula C15H23NO B311667 N-benzyl-2-ethylhexanamide

N-benzyl-2-ethylhexanamide

Cat. No.: B311667
M. Wt: 233.35 g/mol
InChI Key: WNNLUWRXIFGQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-ethylhexanamide is an amide derivative characterized by a benzyl group attached to the nitrogen atom and a branched 2-ethylhexanoyl chain.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-benzyl-2-ethylhexanamide

InChI

InChI=1S/C15H23NO/c1-3-5-11-14(4-2)15(17)16-12-13-9-7-6-8-10-13/h6-10,14H,3-5,11-12H2,1-2H3,(H,16,17)

InChI Key

WNNLUWRXIFGQGR-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NCC1=CC=CC=C1

Canonical SMILES

CCCCC(CC)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Characterization included NMR, IR, GC-MS, and X-ray crystallography .
  • Key Features : Contains an N,O-bidentate directing group , enabling participation in metal-catalyzed C–H bond functionalization reactions.
  • Comparison: Unlike this compound, this compound features a hydroxyl-containing tertiary alcohol moiety and a methyl-substituted benzamide.

N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives ()

  • Synthesis : Multi-step synthesis involving benzimidazole core formation, hydrazide generation, and condensation with benzaldehydes .
  • Key Features : Combines benzimidazole (a heterocyclic aromatic system) with a hydrazide linker, enabling structural diversity for biological screening.
  • Comparison : While this compound lacks a benzimidazole or hydrazide group, its benzyl substituent shares similarities with the benzylidene moieties in these derivatives. The branched ethylhexanamide chain may confer greater lipophilicity compared to the planar benzimidazole systems.

Benzathine Benzylpenicillin ()

  • Structure : A dibenzylethylenediamine salt of benzylpenicillin, featuring two benzyl groups and a bicyclic β-lactam core .
  • Key Features : Used as a long-acting antibiotic due to slow dissolution of the salt form.
  • Comparison : Unlike the amide bond in this compound, this compound contains an ionic salt linkage. The benzyl groups in both compounds enhance stability, but the pharmacological activity of benzathine benzylpenicillin is driven by its β-lactam structure, absent in the target amide.

Structural and Functional Analysis Table

Compound Core Structure Functional Groups Key Applications References
This compound Branched alkylamide with benzyl Amide, benzyl, 2-ethylhexanoyl Hypothetical: Drug delivery, surfactants N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methylbenzamide with hydroxyl Amide, hydroxyl, tertiary alcohol Catalysis (C–H activation)
N'-Benzylidene benzimidazolyl hydrazide Benzimidazole-hydrazide hybrid Hydrazide, benzimidazole, benzylidene Antimicrobial/anticancer agents
Benzathine benzylpenicillin β-Lactam antibiotic salt β-Lactam, dibenzylethylenediamine salt Long-acting antibiotic

Research Implications and Gaps

  • Synthetic Routes : Amidation strategies used for ’s compound could be adapted for synthesizing this compound.
  • Functionalization : The ethylhexanamide chain may improve lipid solubility compared to hydroxyl or benzimidazole-containing analogs, suggesting utility in drug formulation.

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